![molecular formula C22H16O4S2 B14256276 Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- CAS No. 180194-56-3](/img/structure/B14256276.png)
Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- is a complex organic compound known for its unique structure and properties This compound features a benzene ring substituted with a 4-phenyl-1-buten-3-ynylidene group and two sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- typically involves multi-step organic reactions. One common method includes the reaction of benzene derivatives with sulfonyl chlorides under controlled conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to ensure purity and yield. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-: Similar structure but lacks the sulfonyl groups.
4-Phenyl-3-buten-2-one: Contains a similar phenyl-buten-ynylidene moiety but differs in functional groups.
Uniqueness
Benzene, 1,1’-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis- is unique due to the presence of both the sulfonyl groups and the phenyl-buten-ynylidene moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
180194-56-3 |
|---|---|
Fórmula molecular |
C22H16O4S2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
4,4-bis(benzenesulfonyl)but-3-en-1-ynylbenzene |
InChI |
InChI=1S/C22H16O4S2/c23-27(24,20-14-6-2-7-15-20)22(18-10-13-19-11-4-1-5-12-19)28(25,26)21-16-8-3-9-17-21/h1-9,11-12,14-18H |
Clave InChI |
SKFVGOHBNNKFSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


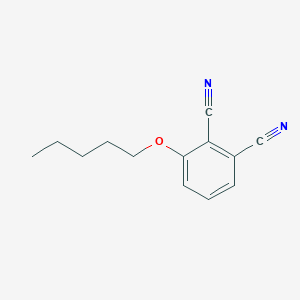
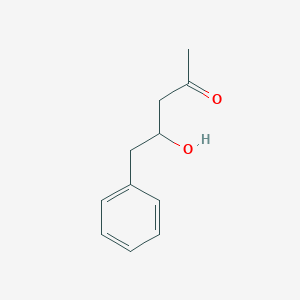

![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
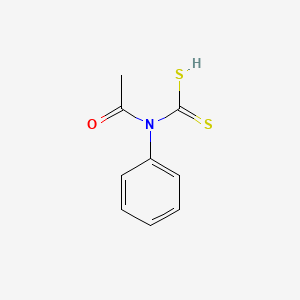
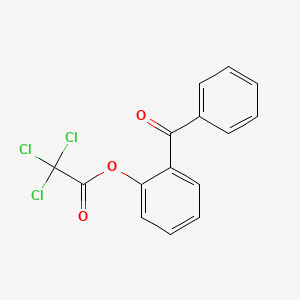
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)

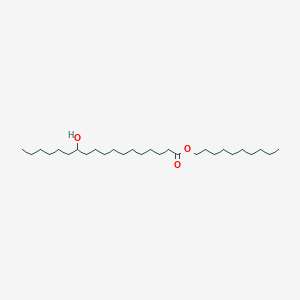
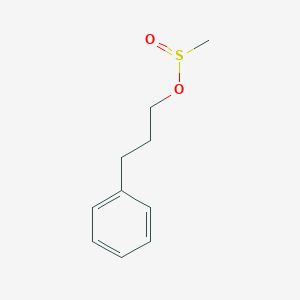
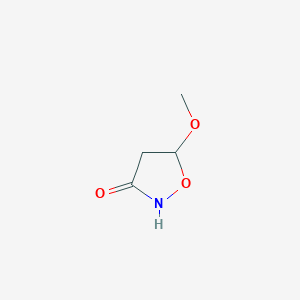

![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
